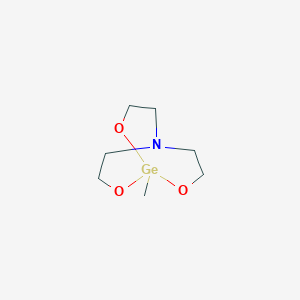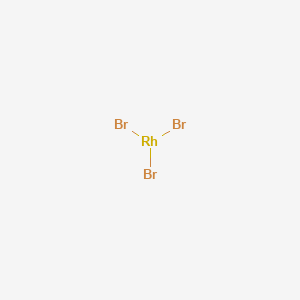
1-(2-Hydroxyphenyl)-3-(piperidino)-2-propene-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-beta-piperidinoacrylophenone typically involves the reaction of piperidine with an appropriate acrylophenone derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2’-Hydroxy-beta-piperidinoacrylophenone may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as recrystallization or chromatography, is common to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy-beta-piperidinoacrylophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2’-Hydroxy-beta-piperidinoacrylophenone has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2’-Hydroxy-beta-piperidinoacrylophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
2’-Hydroxy-beta-piperidinoacrylophenone can be compared to other similar compounds, such as substituted beta-hydroxyamphetamines. These compounds share structural similarities but differ in their specific functional groups and chemical properties . For example, substituted beta-hydroxyamphetamines include derivatives like phenylpropanolamine and cathine, which have different pharmacological activities and applications compared to 2’-Hydroxy-beta-piperidinoacrylophenone .
List of Similar Compounds
- Phenylpropanolamine
- Cathine
- Ephedrine
- Pseudoephedrine
These compounds are known for their diverse applications in medicine and industry, highlighting the unique properties and potential of 2’-Hydroxy-beta-piperidinoacrylophenone in various fields.
Properties
CAS No. |
1084-62-4 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H17NO2/c16-13-7-3-2-6-12(13)14(17)8-11-15-9-4-1-5-10-15/h2-3,6-8,11,16H,1,4-5,9-10H2/b11-8+ |
InChI Key |
OLUVXOMUDPAZCL-DHZHZOJOSA-N |
SMILES |
C1CCN(CC1)C=CC(=O)C2=CC=CC=C2O |
Isomeric SMILES |
C1CCN(CC1)/C=C/C(=O)C2=CC=CC=C2O |
Canonical SMILES |
C1CCN(CC1)C=CC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















